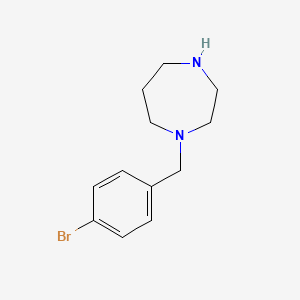

1-(4-Bromobenzyl)-1,4-diazepane

CAS No.: 690632-73-6

Cat. No.: VC2005248

Molecular Formula: C12H17BrN2

Molecular Weight: 269.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690632-73-6 |

|---|---|

| Molecular Formula | C12H17BrN2 |

| Molecular Weight | 269.18 g/mol |

| IUPAC Name | 1-[(4-bromophenyl)methyl]-1,4-diazepane |

| Standard InChI | InChI=1S/C12H17BrN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 |

| Standard InChI Key | PUTBARDRYLXING-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1)CC2=CC=C(C=C2)Br |

| Canonical SMILES | C1CNCCN(C1)CC2=CC=C(C=C2)Br |

Introduction

Physical and Chemical Properties

1-(4-Bromobenzyl)-1,4-diazepane possesses distinctive physicochemical properties that influence its behavior in chemical reactions and its potential applications. Table 1 summarizes the key physical and chemical properties of this compound.

The presence of bromine in the para position of the benzyl group significantly influences the compound's electronic properties. This halogen substituent creates an electron-withdrawing effect, potentially affecting the basicity of the nitrogen atoms in the diazepane ring. The compound's relatively high pKa value indicates that it can act as a weak base in solution.

Synthesis and Preparation Methods

Reaction Conditions and Considerations

The synthesis typically occurs under the following conditions:

-

Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the diazepane nitrogen

-

Solvent: Aprotic solvents such as DMF (dimethylformamide) or THF (tetrahydrofuran)

-

Temperature: Elevated temperatures (typically 60-80°C) to facilitate the reaction

-

Reaction time: Several hours to ensure complete conversion

-

Purification: Column chromatography or recrystallization from suitable solvents

For laboratory-scale synthesis, careful control of reaction conditions, particularly temperature and solvent choice, is essential to minimize side reactions and optimize yield. The base strength must be carefully selected to avoid multiple alkylation of the diazepane ring.

Chemical Reactivity

1-(4-Bromobenzyl)-1,4-diazepane demonstrates versatile reactivity patterns attributed to its key structural features: the bromine-substituted aromatic ring, the benzylic carbon, and the nitrogen atoms of the diazepane ring.

Key Reaction Sites

The compound exhibits several potential reactive sites:

-

Bromine Substitution: The para-bromo group on the aromatic ring can participate in various metal-catalyzed coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

-

Nitrogen Reactivity: The secondary nitrogen atom in the diazepane ring can undergo further alkylation, acylation, or participate as a nucleophile in various reactions.

-

Ring Modifications: The diazepane ring can undergo ring-opening reactions under certain conditions, providing access to linear derivatives.

Functional Group Transformations

Despite limited specific reaction data for 1-(4-Bromobenzyl)-1,4-diazepane in the literature, its reactivity can be inferred from structurally similar compounds:

-

Oxidation: The nitrogen atoms can undergo oxidation to form N-oxides.

-

Reduction: Certain reducing agents may affect the C-Br bond.

-

Acylation: The secondary amine can react with acyl chlorides or anhydrides to form amides.

-

Complexation: The nitrogen atoms can coordinate with metals to form complexes.

Applications and Research Significance

Pharmaceutical Research

Comparative Analysis with Related Compounds

Structural Analogs

To better understand the properties and potential applications of 1-(4-Bromobenzyl)-1,4-diazepane, it is useful to compare it with structurally similar compounds. Table 3 presents a comparative analysis of 1-(4-Bromobenzyl)-1,4-diazepane and related analogs.

The substitution of different halogens on the benzyl group (F, Cl, Br) impacts several properties, including:

-

Electronegativity and Bond Strength: The C-F bond is stronger than C-Cl, which is stronger than C-Br, affecting stability and reactivity.

-

Steric Effects: The atomic radius increases from F to Cl to Br, potentially influencing the fit of the molecule in binding pockets.

-

Lipophilicity: Typically increases in the order F < Cl < Br, affecting membrane permeability and pharmacokinetic properties.

Structure-Activity Relationships

In studies of related diazepane-containing compounds used as SARS-CoV-2 Mpro inhibitors, the substitution pattern around the diazepane ring has been shown to allow interactions with four binding pockets within the enzyme's active site . This suggests that 1-(4-Bromobenzyl)-1,4-diazepane may also possess favorable binding characteristics for enzyme inhibition.

The presence of the bromine atom at the para position of the benzyl group could enhance binding affinity through halogen bonding interactions with protein targets. Such interactions have been documented with various brominated compounds in medicinal chemistry research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume